4-hydroxy Nonenal Mercapturic Acid

Vue d'ensemble

Description

4-Hydroxy Nonenal Mercapturic Acid is a metabolite of 4-hydroxy-2-nonenal, a lipid peroxidation product. This compound is formed through the conjugation of 4-hydroxy-2-nonenal with glutathione, followed by further metabolism to mercapturic acid. It is a significant biomarker for oxidative stress and is involved in various biochemical processes .

Mécanisme D'action

Target of Action

The primary targets of 4-Hydroxy Nonenal Mercapturic Acid (4-HNE) are common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various physiological processes.

Mode of Action

4-HNE is generated by the peroxidation of these PUFAs . It interacts with its targets primarily through Michael adduct formation, a type of covalent bonding . This interaction results in changes to the structure and function of the target molecules, affecting their role in cellular processes .

Biochemical Pathways

The action of 4-HNE affects several biochemical pathways. The most prominent effect is the induction of lipid peroxidation, a process that can lead to cell damage and is associated with various pathological conditions . The downstream effects of this pathway disruption can include inflammation, cell death, and increased oxidative stress .

Pharmacokinetics

4-HNE exhibits rapid clearance from the plasma and undergoes enterohepatic circulation as a glutathione conjugate in the rat . This process involves the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-HNE’s action are diverse. At the molecular level, it can lead to modifications of proteins and peptides, affecting their function . At the cellular level, these modifications can disrupt normal cell function and lead to pathological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNE. For instance, the presence of antioxidants can reduce the extent of lipid peroxidation, thereby affecting the formation and action of 4-HNE . Additionally, factors such as pH and temperature can influence the stability of 4-HNE and its metabolites .

Analyse Biochimique

Biochemical Properties

4-hydroxy Nonenal Mercapturic Acid is generated by the peroxidation of common ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid, DGLA, and arachidonic acid . It interacts with various enzymes and proteins, primarily through Michael adduct formation .

Cellular Effects

This compound influences cell function by interacting with various biomolecules. It plays a key role in cell signal transduction, affecting a variety of pathways from cell cycle events to cellular adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine .

Temporal Effects in Laboratory Settings

About two-thirds of an administered dose of this compound is excreted within 48 hours in the urine, primarily in the form of mercapturic acid conjugates . The C-1 aldehyde of this compound is reduced to an alcohol in about half of these metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the mercapturic acid pathway (MAP), a primary means by which organs limit the toxic effects of 4-HNE . Glutathione transferases (GSTs) catalyze the committed step in the MAP .

Transport and Distribution

This compound is rapidly cleared from plasma and enters the enterohepatic circulation in rats as a glutathione conjugate . It is transported and distributed within cells and tissues through this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy Nonenal Mercapturic Acid is synthesized through the peroxidation of common omega-6 polyunsaturated fatty acids such as linoleic acid, dihomo-gamma-linolenic acid, and arachidonic acid. The initial product, 4-hydroxy-2-nonenal, undergoes rapid clearance from the plasma and enters enterohepatic circulation as a glutathione conjugate. This conjugate is further metabolized to mercapturic acid .

Industrial Production Methods

Industrial production of this compound involves the controlled oxidation of polyunsaturated fatty acids, followed by enzymatic conjugation with glutathione. The resulting conjugate is then purified and processed to obtain the final mercapturic acid product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy Nonenal Mercapturic Acid undergoes various chemical reactions, including:

Oxidation: The carbonyl group of 4-hydroxy-2-nonenal can be oxidized to form 4-hydroxy-nonenoic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can form Michael adducts with nucleophiles such as cysteine, histidine, and lysine residues in proteins.

Common Reagents and Conditions

Oxidation: Catalyzed by aldehyde dehydrogenase with NAD+ or NADP+ as cofactors.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Occurs under physiological conditions with nucleophilic amino acids.

Major Products Formed

4-Hydroxy-nonenoic acid: Formed through oxidation.

4-Hydroxy-nonenol: Formed through reduction.

Protein adducts: Formed through Michael addition reactions.

Applications De Recherche Scientifique

4-Hydroxy Nonenal Mercapturic Acid is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:

Chemistry: Studying lipid peroxidation and its effects on cellular components.

Biology: Investigating the role of oxidative stress in aging and disease processes.

Medicine: Exploring its involvement in neurodegenerative diseases like Alzheimer’s disease.

Industry: Used in the development of antioxidants and other therapeutic agents

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2-hexenal: Derived from omega-3 polyunsaturated fatty acids, shares similar properties but targets different aldehyde adduct formation pathways.

4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with distinct detoxification pathways.

4,5-Epoxy-2-decenal: Formed from the oxidation of omega-6 fatty acids, similar in structure but with unique biological effects.

Uniqueness

4-Hydroxy Nonenal Mercapturic Acid is unique due to its specific formation from omega-6 polyunsaturated fatty acids and its role as a biomarker for oxidative stress. Its ability to form covalent adducts with proteins and its involvement in various biochemical pathways make it a valuable compound for research and therapeutic applications .

Propriétés

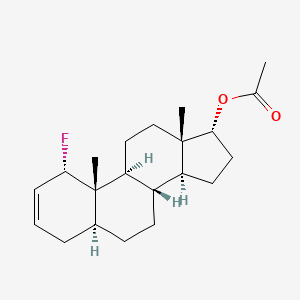

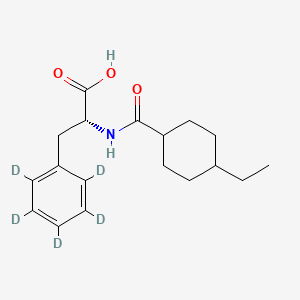

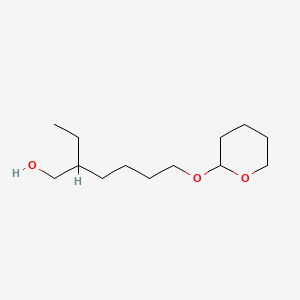

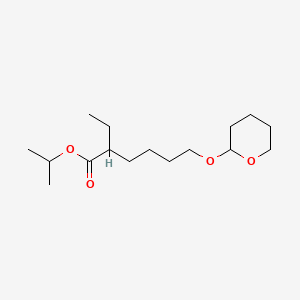

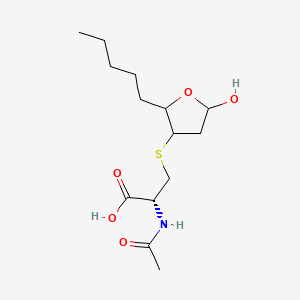

IUPAC Name |

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNQQSQBYUUAE-DCNVRKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849528 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146764-24-1 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.